Product packaging for DSPE-PEG2-mal(Cat. No.:)

DSPE-PEG2-mal

Cat. No.: B11829071
M. Wt: 1058.4 g/mol
InChI Key: PFHIBVKYIUDMIC-ANFMRNGASA-N
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Description

DSPE-PEG2-mal is a useful research compound. Its molecular formula is C55H100N3O14P and its molecular weight is 1058.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H100N3O14P B11829071 DSPE-PEG2-mal

Properties

Molecular Formula

C55H100N3O14P

Molecular Weight

1058.4 g/mol

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1

InChI Key

PFHIBVKYIUDMIC-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Historical Context and Evolution of Phospholipid Polyethylene Glycol Conjugates

The journey toward advanced drug delivery systems like those utilizing DSPE-PEG2-mal began with the challenge of overcoming the body's natural defense mechanisms. Early drug carriers, such as conventional liposomes, were often quickly recognized by the immune system's mononuclear phagocyte system (MPS) and cleared from circulation before they could reach their intended targets.

A significant breakthrough occurred with the concept of "PEGylation," first proposed in the late 1960s by Professor Frank Davis for making proteins less immunogenic. nih.govresearchgate.net This idea involved attaching the hydrophilic polymer polyethylene (B3416737) glycol (PEG) to molecules to shield them from immune recognition. nih.govresearchgate.net In the 1980s and 1990s, this strategy was adapted for liposomes, marking a pivotal evolution from first-generation conventional vesicles to second-generation, long-circulating liposomes. nih.govresearchgate.net

The inclusion of PEG onto the surface of liposomes created what became known as "stealth liposomes." nih.govresearchgate.net This was most effectively achieved by anchoring the PEG polymer to the liposomal membrane using a phospholipid conjugate, with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) being a widely used lipid anchor. nih.govnih.gov The presence of PEG on the surface of the carrier was shown to dramatically extend blood-circulation time by reducing MPS uptake. nih.govresearchgate.net This innovation not only improved the therapeutic window for encapsulated drugs but also paved the way for the development of actively targeted systems by enabling the synthetic modification of the terminal end of the PEG chain. nih.gov

Structural Design Principles of Dspe Peg2 Mal and Its Derivatives

The remarkable functionality of DSPE-PEG2-mal arises from its modular design, where each component serves a distinct and crucial purpose. It is a heterobifunctional linker, meaning it has two different reactive ends connected by a spacer. labinsights.nl

The core components are:

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a saturated, 18-carbon phospholipid that constitutes the hydrophobic lipid anchor of the molecule. labinsights.nlnanocs.net Its lipid nature allows it to readily and stably insert into the lipid bilayer of nanocarriers such as liposomes and micelles. medchemexpress.combiochempeg.com

PEG (Polyethylene Glycol): The PEG chain is a hydrophilic polymer that acts as a flexible spacer, extending from the nanoparticle surface. nih.govlabinsights.nl This hydrophilic shield sterically hinders the binding of plasma proteins (opsonization), which is the primary signal for clearance by the immune system. nih.govbiochempeg.com This "stealth" characteristic is fundamental to prolonging the circulation half-life of the nanocarrier. biochempeg.comnih.gov The "2" in this compound indicates a very short chain consisting of two ethylene (B1197577) glycol units. broadpharm.com

Maleimide (B117702) (mal): This functional group is located at the distal end of the PEG chain. nih.govbiochempeg.com The maleimide group is a highly specific and reactive chemical handle. It readily forms a stable, covalent bond with sulfhydryl (thiol, -SH) groups, which are found in the cysteine residues of proteins and peptides. labinsights.nlnanocs.nettandfonline.com This reaction proceeds efficiently under mild conditions, such as at a neutral pH, making it ideal for bioconjugation. labinsights.nlinterchim.fr

This tripartite structure allows this compound to first anchor itself within a drug-carrying nanoparticle via its DSPE tail, and then present a reactive maleimide group at the outer surface, ready for the attachment of targeting molecules. biochempeg.comcreativepegworks.com The synthesis of DSPE-PEG-maleimide typically involves reacting an amino-terminated PEG-DSPE with a maleimide-containing compound. nih.govresearchgate.net

Interactive Table: Structural Components of this compound

Component Chemical Identity Primary Function
DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) Hydrophobic lipid anchor for insertion into nanocarrier membranes. medchemexpress.combiochempeg.com
PEG Polyethylene (B3416737) glycol Hydrophilic "stealth" polymer that prolongs circulation time. nih.govbiochempeg.com
mal Maleimide Reactive group for covalent conjugation of thiol-containing targeting ligands. labinsights.nltandfonline.com

Derivatives of this structure have been developed where the terminal maleimide group is replaced with other functional moieties to accommodate different conjugation chemistries. These include amine, biotin, and folate groups, expanding the toolkit for creating functionalized nanomedicines. avantiresearch.com

Pervasive Role in Contemporary Nanotechnology for Biomedical Applications

DSPE-PEG2-mal is a linchpin in the development of targeted nanomedicines. Its ability to act as a bridge between a nanocarrier and a targeting ligand has made it an invaluable tool in research areas ranging from oncology to gene therapy.

The primary application is in targeted drug delivery . Researchers can conjugate specific targeting ligands—such as antibodies, antibody fragments, peptides, or aptamers—to the maleimide (B117702) group. medchemexpress.combiochempeg.comavantiresearch.com These ligands are chosen for their ability to bind to receptors that are overexpressed on the surface of diseased cells, such as cancer cells. medchemexpress.com This active targeting strategy enhances the accumulation of the drug-loaded nanoparticle at the site of disease, thereby increasing the therapeutic efficacy while minimizing systemic toxicity. nih.govnanosoftpolymers.com

DSPE-PEG-maleimide conjugates are integral to the formulation of various nanocarriers:

Liposomes: These are spherical vesicles composed of a lipid bilayer. DSPE-PEG-mal is incorporated into the bilayer to create "stealth" immunoliposomes that can be directed to specific cell types. nih.govbiochempeg.comtandfonline.com

Micelles: These are self-assembling core-shell structures formed by amphiphilic polymers. DSPE-PEG-mal can form micelles that encapsulate poorly water-soluble drugs in their hydrophobic core, while the PEG and targeting ligand decorate the hydrophilic shell. nih.govbroadpharm.comresearchgate.net

Polymeric Nanoparticles: DSPE-PEG-mal is also used to surface-modify various types of polymeric nanoparticles to improve their biocompatibility and add targeting capabilities. nih.gov

PROTACs: An emerging application for this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's own protein disposal machinery to selectively degrade target proteins. medchemexpress.com

Interactive Table: Research Applications of DSPE-PEG-mal-based Nanocarriers

Nanocarrier Type Biomedical Application Research Finding Citation
Targeted Liposomes Cancer Therapy (e.g., Breast Cancer, Glioblastoma) Covalent coupling of antibodies or peptides via the maleimide group directs liposomes to tumor cells, enhancing drug delivery. medchemexpress.combiochempeg.comnih.gov
Transforming Micelles Heterogeneic Tumor Targeting Micelles functionalized with DSPE-PEG-mal were designed to change shape in the tumor microenvironment, improving tissue penetration and therapeutic effect. nanosoftpolymers.com
siRNA Delivery Gene Therapy (e.g., Retinal Disease) RGD peptide conjugated to DSPE-PEG-mal on liposomes enhanced the delivery of siRNA into human retinal pigment epithelial cells. nih.gov
PROTAC Linker Targeted Protein Degradation This compound serves as a component in constructing PROTACs for the targeted degradation of specific proteins. medchemexpress.com

Overview of Research Trajectories for Dspe Peg2 Mal

Chemical Synthesis Pathways of DSPE-PEG-Maleimide Derivatives

The synthesis of DSPE-PEG-maleimide is a multi-step process that requires precise control over reaction conditions to ensure high purity and reactivity of the final product. The primary goal is to introduce a maleimide (B117702) group at the terminus of the PEG chain of a DSPE-PEG conjugate.

Strategies for Maleimide Group Introduction

A prevalent and effective strategy for the introduction of the maleimide group onto the DSPE-PEG backbone involves the reaction of an amine-terminated DSPE-PEG (DSPE-PEG-NH2) with a maleimide-containing N-hydroxysuccinimide (NHS) ester. This approach leverages the high reactivity of the NHS ester towards the primary amine on the PEG chain, resulting in the formation of a stable amide bond.

One common reagent used for this purpose is N-succinimidyl-3-maleimidopropionate. The reaction proceeds by the nucleophilic attack of the terminal amino group of DSPE-PEG-NH2 on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide group and the formation of the desired DSPE-PEG-maleimide conjugate. This method is favored for its efficiency and the mild reaction conditions required, which helps to preserve the integrity of the lipid and PEG components.

Regiospecificity and Reaction Conditions in DSPE-PEG-Maleimide Synthesis

The synthesis of DSPE-PEG-maleimide is designed to be highly regiospecific. The reaction between DSPE-PEG-NH2 and the maleimide-NHS ester specifically occurs at the terminal amino group of the PEG chain, as it is the most reactive nucleophile available in the DSPE-PEG-NH2 molecule under the employed reaction conditions. The lipid portion of the molecule does not participate in the reaction.

The reaction conditions are crucial for a successful synthesis. Key parameters include the choice of solvent, the presence of a base, and the reaction temperature and duration. A mixture of dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) is often used to dissolve the reactants. A non-nucleophilic organic base, such as triethylamine (B128534) (TEA), is typically added to the reaction mixture to deprotonate the terminal ammonium (B1175870) salt of DSPE-PEG-NH2, thereby activating the amine for nucleophilic attack. The reaction is generally carried out at room temperature.

Table 1: Typical Reaction Conditions for the Synthesis of DSPE-PEG2000-maleimide

ParameterConditionReference
Starting Material amino-PEG2000-DSPE researchgate.net
Reagent N-succinimidyl-3-maleimidopropionate researchgate.net
Solvent Dichloromethane (CH2Cl2) and Dimethylformamide (DMF) researchgate.net
Base Triethylamine (TEA) researchgate.net
Temperature Room Temperature encapsula.com
Duration 8 hours encapsula.com
Purification Sephadex G-50 column chromatography researchgate.net

Advanced Bioconjugation Chemistries Utilizing the Maleimide Moiety of this compound

The maleimide group of this compound is a highly effective handle for the covalent attachment of biomolecules. The most widely utilized reaction is the Thiol-Maleimide Michael addition, which allows for the specific and efficient conjugation of thiol-containing molecules, such as peptides and proteins.

Thiol-Maleimide Michael Addition: Principles and Optimization

The thiol-maleimide reaction is a type of Michael addition where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. bachem.com This reaction is highly specific for thiols under mild conditions, typically in an aqueous environment at a pH range of 6.5 to 7.5. biochempeg.com At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while the reaction with other nucleophiles, such as amines, is minimized. researchgate.net The resulting thioether bond is stable, ensuring a permanent linkage between the nanoparticle and the conjugated biomolecule. kinampark.com

Several factors can be optimized to ensure efficient conjugation and minimize side reactions:

pH: The reaction rate is pH-dependent. While the reaction proceeds readily at neutral pH, higher pH values can lead to hydrolysis of the maleimide ring, rendering it unreactive towards thiols. nih.govprolynxinc.com Conversely, at acidic pH, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction.

Stoichiometry: The molar ratio of the maleimide-functionalized lipid to the thiol-containing biomolecule is a critical parameter. An excess of the maleimide component can be used to drive the reaction to completion, but this may necessitate a subsequent quenching step to cap unreacted maleimides. Conversely, an excess of the thiol-containing molecule may be used to ensure all available maleimide sites are occupied. researchgate.net

Temperature and Time: The reaction is typically carried out at room temperature for a duration ranging from a few hours to overnight to ensure complete conjugation. encapsula.com

Reducing Agents: To prevent the oxidation of thiol groups to disulfides, which would inhibit the conjugation reaction, a mild reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture. kinampark.com

Side Reactions: A potential side reaction is the rearrangement of the thiosuccinimide adduct, particularly when the thiol is part of an N-terminal cysteine, which can lead to the formation of a thiazine (B8601807) structure. nih.gov This rearrangement is more pronounced at higher pH. bachem.com

Conjugation of Biomolecules via this compound

The versatility of the thiol-maleimide chemistry allows for the conjugation of a wide range of biomolecules to the surface of this compound-containing nanoparticles.

Peptides and proteins are frequently conjugated to this compound to impart targeting capabilities to nanocarriers. biochempeg.com Cysteine residues, either naturally occurring or genetically engineered into the protein structure, provide the necessary thiol groups for the conjugation reaction.

Peptides: Short peptides, such as the RGD (arginine-glycine-aspartic acid) peptide for targeting integrin receptors, can be synthesized with a terminal cysteine residue to facilitate their attachment to this compound. researchgate.net This approach has been used to enhance the delivery of siRNA to retinal pigment epithelial cells. rsc.org

Antibodies and Antibody Fragments: Whole antibodies or their fragments (e.g., Fab') can be conjugated to this compound to create immunoliposomes for targeted cancer therapy. nih.govnih.gov The thiol groups can be generated by the reduction of disulfide bonds in the hinge region of the antibody or by introducing thiol groups through chemical modification of lysine (B10760008) residues using reagents like 2-iminothiolane (B1205332) (Traut's reagent). nih.govnih.gov For instance, anti-EGFR Fab' fragments have been conjugated to DSPE-PEG-maleimide for targeted delivery to tumor cells. rsc.org

Enzymes: While less common in the literature specifically for this compound, the same principles of thiol-maleimide conjugation can be applied to attach enzymes to nanoparticle surfaces, for applications such as enzyme replacement therapy or biocatalysis.

Table 2: Examples of Biomolecules Conjugated to DSPE-PEG-maleimide

BiomoleculePurposeKey FindingsReference
RGD Peptide Targeting integrin receptors for siRNA deliverySuccessful synthesis of DSPE-PEG(2000)-RGD; enhanced uptake in retinal pigment epithelial cells. kinampark.com
Anti-EGFR Fab' Targeting EGFR-overexpressing tumor cellsConjugation to lipid nanocapsules demonstrated specific association with tumor cells. rsc.orgnih.gov
Thiolated Hemoglobin (Hb) Targeting macrophagesSuccessful conjugation to liposomes, demonstrating potential for targeted drug delivery to macrophages. nih.gov
IFPT Peptide Anti-PCSK9 vaccine developmentPeptide conjugated to DSPE-PEG-Mal on liposomes to generate an immune response. researchgate.net
Nucleic Acids (e.g., siRNA, Aptamers)

The functionalization of nanocarriers with nucleic acids, such as small interfering RNA (siRNA) and aptamers, is a key strategy for targeted gene therapy and diagnostics. This compound serves as a critical linker for this purpose, enabling the covalent attachment of these polyanionic macromolecules to the surface of lipid-based delivery systems. The conjugation chemistry predominantly relies on the reaction between the maleimide group of the lipid and a thiol group (-SH) introduced onto the nucleic acid.

siRNA Conjugation: The attachment of siRNA to nanocarriers via this compound is achieved by first modifying the siRNA duplex with a sulfhydryl group. This thiolated siRNA can then react with the maleimide-functionalized surface of a liposome (B1194612) or lipid nanoparticle (LNP) to form a stable thioether bond. nih.govnih.gov This method allows for the surface decoration of drug-loaded nanoparticles with siRNA, combining therapeutic encapsulation with gene-silencing capabilities.

Research into the parameters influencing this conjugation has provided insights into optimizing the loading density of siRNA on nanoparticle surfaces. Studies have investigated factors such as buffer concentration, the ratio of maleimide groups to siRNA molecules, and the presence of excipients to enhance conjugation efficiency. nih.govresearchgate.net For instance, the conjugation of thiolated siRNA duplexes targeting β-catenin to poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been systematically explored, demonstrating tunable loading of the nucleic acid. nih.govresearchgate.net This surface functionalization is crucial for developing nanoplatforms that can deliver both encapsulated drugs and gene-silencing agents. nih.gov

Aptamer Conjugation: Aptamers, which are single-stranded DNA or RNA molecules selected for high-affinity binding to specific targets, can also be conjugated to nanocarriers using this compound. labinsights.nlcreativepegworks.combiochempeg.com Similar to siRNA, aptamers are chemically modified to introduce a terminal thiol group. This allows for their covalent attachment to the maleimide-activated PEG terminus of the lipid, which can be pre-incorporated into a liposome or inserted via post-insertion techniques. nih.govnih.gov

This strategy has been employed to create actively targeted drug delivery systems. In one study, a DNA aptamer with high affinity for mouse tumor endothelial cells was conjugated to a PEG-lipid to prepare aptamer-based liposomes (ALPs). nih.gov These ALPs demonstrated significantly higher uptake into the target cells compared to non-targeted liposomes, confirming the effectiveness of the aptamer-mediated targeting. nih.gov The covalent linkage ensures the stable presentation of the aptamer on the nanocarrier surface, facilitating specific recognition and binding to target cells. nih.gov

Table 1: Research Findings on this compound Conjugation with Nucleic Acids
Nucleic AcidNanocarrier SystemConjugation StrategyKey Research FindingsReference
siRNA (thiol-modified)Polymeric Nanoparticles (PLGA)Maleimide-thiol chemistryAchieved tunable loading of siRNA on the nanoparticle surface; investigated the influence of buffer and excipient concentration on conjugation. nih.govnih.gov
siRNALipid Nanoparticles (LNPs)Post-insertion of a binder-lipid conjugateDeveloped a robust method for preparing targeted siRNA LNPs by functionalizing their surface with targeting moieties. nih.gov
Aptamer (DNA aptamer AraHH036)LiposomesSynthesis of an aptamer-PEG lipid conjugate followed by liposome formationAptamer-liposomes showed selective binding and enhanced uptake into mouse tumor endothelial cells; identified the target protein as HSP70. nih.gov
AptamerLiposomesThiol-maleimide crosslinkingDescribed as a primary method for the direct, covalent attachment of aptamers to pre-formed liposomes for targeted drug delivery. nih.gov
Small Molecules

The maleimide group of this compound provides a reactive handle for the covalent conjugation of various molecules, including small-molecule drugs or targeting ligands, provided they contain a free thiol group. broadpharm.combroadpharm.com The reaction between a maleimide and a thiol is a Michael addition reaction that proceeds efficiently at neutral pH (6.5-7.5) to form a stable thioether linkage. labinsights.nlnanocs.net This specific reactivity allows for the precise attachment of thiol-containing small molecules to the surface of nanocarriers without affecting other functional groups.

While the conjugation of large biomolecules is more frequently documented, the same chemical principle applies to small molecules. Any small-molecule drug, targeting moiety, or imaging agent that is either naturally equipped with a sulfhydryl group or can be chemically modified to include one can be attached to a this compound-functionalized nanocarrier. This approach enables the development of nanocarriers with surfaces tailored for specific biological interactions.

A notable application in this context is the use of this compound as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that typically consist of two small-molecule ligands connected by a chemical linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase to induce the degradation of the target protein. medchemexpress.com PEG-based linkers like this compound can be utilized in the construction of these complex therapeutic agents, highlighting its role in linking small-molecule components. medchemexpress.com

Table 2: Characteristics of Thiol-Maleimide Conjugation for Small Molecules
ParameterDescriptionSignificance for Small Molecule ConjugationReference
Reaction TypeMichael AdditionForms a stable, covalent thioether bond. researchgate.net
Optimal pH6.5 - 7.5Allows for selective reaction with thiols under physiological conditions, minimizing side reactions with other nucleophiles like amines (which react at higher pH). labinsights.nl
Reaction RateFast at neutral pHEnables efficient conjugation without prolonged incubation times that could degrade sensitive small molecules. nanocs.net
StabilityThe resulting thioether bond is highly stable.Ensures the small molecule remains attached to the nanocarrier until it reaches its target site. sinopeg.com

Post-Insertion Techniques for Functionalizing Pre-formed Nanocarriers with this compound

The post-insertion (or post-modification) technique is a widely used and effective method for anchoring this compound, or its ligand-conjugated derivatives, onto the surface of pre-formed nanocarriers such as liposomes and sterosomes. nih.govresearchgate.netnih.gov This method circumvents the need to include the functionalized lipid during the initial nanoparticle manufacturing process, which can expose sensitive targeting ligands to harsh conditions like organic solvents or high temperatures. researchgate.net

The process typically involves incubating the pre-formed nanocarriers with an aqueous solution containing micelles of the this compound conjugate. researchgate.netencapsula.com Due to the amphiphilic nature of the lipid, the hydrophobic DSPE anchor spontaneously transfers from the micellar phase and inserts into the lipid bilayer of the nanocarrier, leaving the hydrophilic PEG-maleimide or PEG-ligand portion extending from the surface. researchgate.netresearchgate.net This transfer is driven by the hydrophobic interactions between the DSPE tail and the lipid core of the nanoparticle. researchgate.net

Several studies have demonstrated the robustness and efficiency of this technique. Key findings include:

High Efficiency: The insertion process is generally efficient, with studies showing nearly complete transfer of micellar lipids into the liposomal bilayer. researchgate.net

Controlled Functionalization: It allows for the straightforward preparation of targeted nanocarriers by simply mixing two components: the pre-formed nanoparticles and the DSPE-PEG-ligand micelles. nih.govresearchgate.net This facilitates control over the density of the targeting ligand on the surface.

Preservation of Activity: The mild conditions of the post-insertion process help preserve the biological activity of conjugated ligands, such as peptides. researchgate.net

Versatility: The method is applicable to various types of liposomes and nanocarriers and can be used to insert different DSPE-PEG derivatives. nih.govnih.gov

The kinetics and success of post-insertion can be monitored by measuring changes in the physicochemical properties of the nanocarriers, such as an increase in particle size or a shift in zeta potential towards neutral as the PEG chains coat the surface. nih.govresearchgate.net

Table 3: Research Findings on Post-Insertion of this compound Derivatives
NanocarrierInserted MoleculeIncubation ConditionsKey OutcomesReference
Stealth LiposomesPeptide (Antagonist G)-conjugated DSPE-PEG2000-maleimide1-hour incubationProduced biologically active targeted liposomes with increased cellular association and cytotoxicity compared to non-targeted liposomes. researchgate.net
Sterosomes (STEs)DSPE-PEGNot specifiedZeta potential shifted from -40mV to near 0mV, indicating successful PEGylation. Reduced complement activation and macrophage uptake. nih.gov
Lipid Nanoparticles (LNPs)Ligand-conjugated DSPE-PEG2 hours at 45°CPost-insertion after dialysis resulted in the smallest increase in particle size and PDI. The method showed rapid kinetics and high efficacy. researchgate.net
Pre-formed LiposomesDye-labeled Mal-PEG2000-DSPE micellesNot specifiedDemonstrated complete insertion of micelles into the liposome outer layer with a slight increase in particle size. Allowed for quantitative analysis of insertion. researchgate.net
Phosphocholine LiposomesDSPE-mPEG2000Not specifiedThe physico-chemical properties of the liposomes were influenced by the post-insertion. Saturated phospholipids (B1166683) with cholesterol proved to be the best lipid mixture for efficient insertion. nih.gov

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of this compound, providing detailed information about its chemical structure and the success of conjugation reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of this compound and its conjugates. Specifically, Proton NMR (¹H NMR) is used to identify the characteristic protons of the different moieties within the molecule. acdlabs.com In a deuterated solvent like D₂O or CDCl₃, the ¹H NMR spectrum of this compound exhibits distinct peaks corresponding to its components. researchgate.netresearchgate.net

A key diagnostic signal is the singlet peak for the two protons of the maleimide group (-CH=CH-), which typically appears at a chemical shift (δ) of approximately 6.7-6.8 ppm. researchgate.netresearchgate.netresearchgate.net The repeating ethylene (B1197577) glycol units of the PEG chain produce a prominent signal around 3.6-3.7 ppm. researchgate.netnih.gov Protons associated with the DSPE lipid portion, such as the methylene (B1212753) protons of the acyl chains, are observed upfield, around 1.2 ppm. researchgate.net

The successful conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the maleimide group is confirmed by the disappearance of the characteristic maleimide peak at ~6.8 ppm from the spectrum of the reaction product. researchgate.netresearchgate.netresearchgate.net This provides clear evidence of the formation of a stable thioether linkage.

Table 1: Characteristic ¹H NMR Chemical Shifts for DSPE-PEG-Maleimide and its Conjugates This table is interactive. Click on the headers to sort.

Moiety Functional Group Approximate Chemical Shift (δ, ppm) Reference
Maleimide -CH=CH- 6.7 - 6.8 researchgate.netresearchgate.netresearchgate.net
PEG -O-CH₂-CH₂- 3.6 - 3.7 researchgate.netnih.gov
DSPE -CH₂- (acyl chains) ~1.2 researchgate.net
Conjugate N/A (Maleimide peak disappears) Peak at 6.7-6.8 ppm is absent researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound and to observe changes upon conjugation. The FT-IR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation by specific chemical bonds. upi.edu For DSPE-PEG-Maleimide, characteristic absorption bands include those for the amide linkage between DSPE and PEG and the carbonyl group of the maleimide. researchgate.net

Research has shown that Mal-PEG-DSPE exhibits a weak C=O stretch band at 1686.21 cm⁻¹ and a broad N-H stretch band centered at 3403.63 cm⁻¹, which are characteristic of the secondary amide groups in the structure. researchgate.net Upon conjugation to a peptide, a significant enhancement in the intensity of both the N-H and C=O bands is observed, confirming the formation of new amide bonds and the incorporation of the peptide structure. researchgate.net Another study noted an enhanced peak near 3300 cm⁻¹ after conjugation, which was attributed to the hydroxyl groups present in the conjugated peptide. nih.gov

Table 2: Key FT-IR Absorption Bands for DSPE-PEG-Maleimide and its Conjugates This table is interactive. Click on the headers to sort.

Functional Group Vibration Type Wavenumber (cm⁻¹) Compound Reference
N-H Stretch ~3404 DSPE-PEG-Mal researchgate.net
N-H (enhanced) Stretch ~3300 DSPE-PEG-Peptide nih.gov
C=O Stretch ~1686 DSPE-PEG-Mal researchgate.net
C=O (enhanced) Stretch Not specified DSPE-PEG-Peptide researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the conjugation reaction between the maleimide group of this compound and a thiol-containing ligand. aatbio.com The maleimide functional group possesses a distinct chromophore that absorbs UV light at a specific wavelength. rsc.org

The progress of the thiol-maleimide reaction can be followed in real-time by observing the decrease in the absorbance peak of the maleimide group, which is reported to be around 293-302 nm. aatbio.comrsc.org The loss of this absorbance is due to the saturation of the carbon-carbon double bond in the maleimide ring upon forming a thioether bond, which disrupts the conjugated system. rsc.org In some cases, the formation of the conjugate can be confirmed by the appearance of a new absorption profile. For instance, when DSPE-PEG-Mal was conjugated to the peptide angiopep-2, the resulting product's UV absorption spectrum coincided with the characteristic absorption of the peptide near 270 nm. nih.gov This method provides a straightforward way to confirm the successful coupling of a ligand to the lipid-PEG anchor. rsc.orgresearchgate.net

Table 3: UV-Vis Absorbance Data for Maleimide Conjugation Monitoring This table is interactive. Click on the headers to sort.

Species Wavelength (λmax) Observation Reference
Maleimide Group ~293 nm Peak decreases during thiol conjugation rsc.org
Maleimide Group ~302 nm Used for spectrophotometric assay aatbio.com
DSPE-PEG-Angiopep-2 ~270 nm New peak appears, characteristic of the peptide nih.gov

Mass spectrometry (MS) is a critical analytical technique for the precise determination of the molecular weight of this compound and its bioconjugates, thereby confirming their identity and purity. enovatia.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large molecules like PEGylated lipids and their conjugates. bath.ac.uknih.gov

Table 4: Example Molecular Weight Verification by Mass Spectrometry This table is interactive. Click on the headers to sort.

Compound Technique Observation Purpose Reference
Mal-PEG-DSPE MALDI-TOF MS Confirmed expected mass Synthesis Verification researchgate.net
Peptide-PEG-DSPE MALDI-TOF MS Confirmed expected mass of conjugate Conjugation Confirmation researchgate.netresearchgate.netresearchgate.net
mPEG-SS (various MW) MALDI-TOF MS & GEMMA Determined molecular mass distribution and polydispersity Purity and Quality Assessment nih.gov

Morphological and Colloidal Characterization of this compound Assembled Systems

This compound is an amphiphilic molecule that readily self-assembles in aqueous solutions to form nanoparticles, such as micelles, or can be incorporated into larger structures like liposomes. nih.gov The characterization of these assembled systems is crucial for their application.

Dynamic Light Scattering (DLS) is the primary technique used to measure the hydrodynamic diameter (size) and the polydispersity index (PDI) of nanoparticles in a colloidal suspension. researchgate.net The hydrodynamic size is the effective diameter of the hydrated nanoparticle in solution, which influences its in vivo behavior. The PDI is a measure of the heterogeneity of particle sizes in the sample; a lower PDI value (typically <0.3) indicates a more monodisperse or uniform population of nanoparticles. researchgate.net

Studies have reported varying sizes for DSPE-PEG assembled systems depending on the preparation method and whether a drug is encapsulated. For example, unloaded DSPE-PEG2000 micelles have been measured with average diameters ranging from approximately 17 nm to 52 nm. mdpi.comresearchgate.net Drug-loaded micelles often have slightly larger diameters; ridaforolimus-loaded DSPE-PEG2000 micelles had a diameter of 33 ± 15 nm, while isoliquiritigenin-loaded micelles were 40.87 ± 4.82 nm with a PDI of 0.26. nih.govnih.gov The presence of large aggregates or multiple size populations can also be detected with DLS, indicating potential issues with formulation stability. researchgate.net

Table 5: DLS Characterization of DSPE-PEG Assembled Systems This table is interactive. Click on the headers to sort.

System Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Reference
DSPE-PEG2000 Micelles 17.4 Not Specified researchgate.net
DSPE-PEG2000 Micelles 52.0 0.952 mdpi.com
Ridaforolimus-loaded DSPE-PEG2000 Micelles 33 ± 15 Not Specified nih.gov
Isoliquiritigenin-loaded DSPE-PEG2000-Angiopep-2 Micelles 40.87 ± 4.82 0.26 ± 0.01 nih.gov

Zeta Potential Measurements for Surface Charge Assessment

Zeta potential is a critical parameter for evaluating the surface charge of nanoparticles, which influences their stability in suspension and their interactions with biological systems. The surface charge of this compound containing nanoparticles is typically negative due to the phosphate (B84403) group in the phospholipid head. This negative charge contributes to colloidal stability through electrostatic repulsion, preventing aggregation.

Upon bioconjugation, the zeta potential of this compound nanoparticles is expected to change, providing evidence of successful ligand attachment. The final surface charge will depend on the intrinsic charge of the conjugated molecule (e.g., peptide, antibody, or aptamer). For example, the conjugation of a cationic peptide, pVEC, to the surface of PEGylated nanoparticles resulted in a shift of the zeta potential to a positive value (+19.2 ± 0.2 mV), confirming the presence of the positively charged peptide on the nanoparticle surface. researchgate.net Conversely, conjugating a near-neutral or anionic molecule would result in a less pronounced or negative shift in zeta potential.

Monitoring zeta potential is therefore an indispensable tool for confirming the successful modification of the nanoparticle surface and for predicting its subsequent stability and biological interactions.

Table 1: Influence of Composition on Nanoparticle Zeta Potential This table presents representative data on how the zeta potential of DSPE-PEG containing nanoparticles varies with their composition and surface modifications.

Nanoparticle CompositionZeta Potential (mV)Reference
DSPE-PEG2000 aloneApprox. -38.0 mdpi.com
DSPE-PEG2000 / Soluplus (4:1 ratio)-28.1 mdpi.com
DSPE-PEG2000 / Soluplus (1:1 ratio)-13.7 mdpi.com
DSPE-PEG2000 / Soluplus (1:5 ratio)-6.0 mdpi.com
Linoleic acid-bufalin Prodrug Nanoparticle (LeB-PSN)-35 nih.gov
LeB-PSN with DSPE-PEG2k (8:2 ratio)Approx. -17 nih.gov
pVEC-PEG-PLGA-RLZ NPs+19.2 researchgate.net

Electron Microscopy (e.g., Cryo-TEM) for Nanoparticle Morphology

Electron microscopy is a powerful technique for the direct visualization of nanoparticle morphology, size, and internal structure. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is particularly valuable as it allows for the observation of nanoparticles in a vitrified, hydrated state, which closely mimics their native condition in an aqueous solution. nih.gov This avoids potential artifacts that can be introduced by conventional TEM sample preparation methods like drying and staining.

Cryo-TEM analysis of nanoparticles incorporating DSPE-PEG lipids typically reveals spherical or spheroidal structures. mdpi.comresearchgate.net For example, TEM observations of particles made from DSPE-PEG2000 and Soluplus showed circular particles with diameters ranging from 50 to 150 nm, which corroborated results from dynamic light scattering (DLS) measurements. mdpi.com The images can confirm that the particles are well-dispersed in solution, a quality attributed to the surface properties conferred by the PEG chains and the surface charge. mdpi.com

Beyond simple morphology, Cryo-TEM can provide insights into the internal nanostructure of lipid-based carriers. Depending on the formulation, this compound can be part of various structures, including micelles, liposomes (vesicles with an aqueous core), or more complex lyotropic liquid crystalline nanoparticles like cubosomes and hexosomes. researchgate.net Cryo-TEM, sometimes combined with Fourier transforms of the images, can distinguish between these different architectures, revealing, for instance, the lamellar structure of a liposome's bilayer or the intricate internal patterns of a cubosome. nih.govresearchgate.net

Table 2: Morphological Characterization of DSPE-PEG Nanoparticles by Electron Microscopy This table summarizes findings from electron microscopy studies on the morphology of nanoparticles containing DSPE-PEG.

Nanoparticle SystemMicroscopy TechniqueObserved MorphologySize Range (nm)Reference
DSPE-PEG2000 / SoluplusTEMCircular/Spherical50 - 150 mdpi.com
PHYT/DSPE-PEG2000Cryo-TEMParticles with internal hexagonal or cubic structuresApprox. 100 (scale bar) researchgate.net
DSPC/CHOL/DSPE-PEG2000 LiposomesCryo-TEMVesicular (Liposomal)Approx. 100 (image) researchgate.net
PLA-DSPE-PEG NPsTEMSpherical< 100 semanticscholar.org

Stability Studies in Relevant Aqueous and Biological Milieus

The stability of this compound nanoparticles is paramount for their practical application, as it determines their shelf-life and their ability to remain intact until they reach their target site in a biological environment. Stability is assessed by monitoring key physicochemical parameters, such as particle size, polydispersity index (PDI), and drug encapsulation, over time under various conditions.

Aqueous Stability: In simple aqueous buffers, the stability of DSPE-PEG containing nanoparticles is often high due to the steric hindrance provided by the hydrophilic PEG chains and electrostatic repulsion from the surface charge. The low critical micelle concentration (CMC) of lipids like DSPE-PEG (approx. 1 x 10⁻⁶ M) also contributes to the thermodynamic stability of micellar structures, making them resistant to dissociation upon dilution. nih.govresearchgate.net Studies have shown that certain DSPE-PEG formulations can remain stable for extended periods. For example, nanoparticles made from a 1:1 weight ratio of DSPE-PEG2000 and Soluplus were found to be stable for at least five days at 25°C, with no significant changes in particle size, even in the presence of electrolytes like magnesium chloride. mdpi.com

Stability in Biological Milieus: The stability of nanoparticles in biological fluids, such as plasma or serum, is more challenging to maintain due to the presence of proteins, enzymes, and salts that can interact with the nanoparticle surface. The PEG chains of this compound are crucial for providing a "stealth" characteristic, which reduces the adsorption of opsonin proteins and subsequent uptake by the mononuclear phagocyte system, thereby extending circulation time. biochempeg.commedchemexpress.com

However, interactions with plasma components can still occur and may affect nanoparticle integrity. A study investigating DSPE-PEG(2000) micelles in the presence of bovine serum albumin (BSA), a major plasma protein, found that the micelles were thermodynamically unstable when BSA concentrations were high. nih.gov The study revealed that micelle breakup was significantly faster at a physiological temperature of 37°C (time constant of ~8 minutes) compared to 20°C (~130 minutes). nih.gov This highlights the importance of evaluating stability under conditions that closely mimic the intended application. Despite this, other research has shown that some DSPE-PEG-containing nanoemulsions remain colloidally stable for at least 4 hours in various biologically relevant media, suggesting that formulation specifics are key to stability. researchgate.net

The maleimide group on this compound is reactive towards thiols, forming a stable covalent thioether bond. broadpharm.com Stability studies for bioconjugates must therefore not only assess the physical integrity of the nanoparticle but also the stability of this linkage, ensuring the targeting ligand remains attached.

Table 3: Summary of Stability Findings for DSPE-PEG Formulations This table provides an overview of stability data for DSPE-PEG based nanoparticles in different environments.

FormulationMediumConditionsStability OutcomeReference
DSPE-PEG2000 / Soluplus (1:1)Aqueous buffer & Magnesium Chloride solution25°C, in the darkStable for 5 days mdpi.com
DSPE-PEG2000 MicellesPresence of Bovine Serum Albumin (BSA)37°CThermodynamically unstable; breakup time constant of 7.8 ± 1.6 min nih.gov
Linoleic acid-bufalin Prodrug with DSPE-PEG2k (8:2)Not specifiedNot specifiedExhibited superior stability compared to other ratios nih.gov
Nanoemulsion with MPEG-2000-DSPEBiologically relevant mediaNot specifiedColloidally stable for at least 4 hours researchgate.net

Academic Applications of Dspe Peg2 Mal in Targeted Delivery Systems

Strategies for Ligand-Mediated Active Targeting

Active targeting strategies aim to enhance the accumulation of therapeutic agents at the desired site of action by conjugating targeting moieties to the surface of nanocarriers. DSPE-PEG2-mal is a key enabler of this approach, facilitating the attachment of various ligands that can recognize and bind to specific receptors on target cells. nih.gov

The maleimide (B117702) group of this compound readily reacts with thiol (-SH) groups present in cysteine residues of peptides and proteins, forming a stable covalent bond. labinsights.nlbroadpharm.com This specific and efficient conjugation chemistry is widely used to decorate the surface of liposomes and other nanoparticles with targeting ligands such as antibodies, antibody fragments, aptamers, and peptides. labinsights.nlsinopeg.com This surface modification transforms a non-targeted nanocarrier into a highly specific delivery vehicle that can selectively bind to receptors overexpressed on diseased cells, such as cancer cells. sinopeg.com

This receptor-ligand interaction significantly enhances the specificity of the drug delivery system, leading to increased cellular uptake by the target cells while minimizing interaction with healthy tissues. sinopeg.com This targeted approach not only improves the therapeutic efficacy of the encapsulated drug but also reduces off-target side effects. nih.govsinopeg.com The polyethylene (B3416737) glycol (PEG) component of this compound plays a crucial role by providing a "stealth" characteristic to the nanocarrier, which helps to prolong its circulation time in the bloodstream, allowing more opportunity for the targeting ligand to find and bind to its receptor. nih.govlabinsights.nl

Targeting Ligand TypeExampleTarget Receptor/CellReference
PeptideAngiopep-2Low-density lipoprotein receptor-related protein-1 (LRP1) on brain endothelial cells researchgate.net
PeptideATPEDBExtra-domain B (EDB) of fibronectin in glioma nih.gov
PeptideH2009.1Integrins αvβ6 on non-small cell lung cancer cells nih.gov
Small MoleculeAnisamideSigma receptors nih.gov

This table provides examples of ligands conjugated to DSPE-PEG-maleimide for targeted delivery.

A significant challenge in drug delivery is overcoming the various biological barriers the body presents, such as the blood-brain barrier (BBB) and the dense tumor microenvironment. nih.gov Nanoparticles functionalized with this compound can be engineered to overcome these obstacles. The PEG chains on the nanoparticle surface create a hydrophilic layer that reduces interactions with blood components and prevents rapid clearance by the immune system, thereby increasing their stability and circulation time. scienceopen.comresearchgate.net

For instance, by attaching specific ligands to this compound, nanocarriers can be designed to interact with transport systems at the BBB, facilitating their entry into the brain. One study demonstrated that modifying liposomes with the Angiopep-2 peptide via a DSPE-PEG-maleimide linker enabled the nanocarrier to interact with the low-density lipoprotein receptor-related protein-1 (LRP1) on brain endothelial cells, leading to enhanced brain accumulation. researchgate.net This strategy holds promise for treating central nervous system diseases. researchgate.net Within the tumor microenvironment, the enhanced permeability and retention (EPR) effect allows nanoparticles to accumulate in tumor tissue. Active targeting with ligands attached via this compound further enhances their uptake by cancer cells, improving the therapeutic outcome. mdpi.com

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs), particularly those considered "undruggable". mdpi.commedchemexpress.commdpi.com These heterobifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov

This compound serves as a PEG-based PROTAC linker, a crucial component in the synthesis of these targeted protein degraders. medchemexpress.com The linker's role is not merely to connect the two ligands but to optimally position them to form a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein. mdpi.comnih.gov PEG linkers, like the one in this compound, are commonly used in PROTAC design. biochempeg.combiochempeg.com

The design of the linker is a critical determinant of a PROTAC's success. nih.gov The length, rigidity, and composition of the linker, including the PEG chain length, must be carefully optimized for each specific target protein and E3 ligase pair. nih.govthno.org

Key design considerations when using a this compound-based linker include:

Linker Length and Flexibility: The PEG2 unit in this compound provides a specific length and degree of flexibility. This must be appropriate to allow the PROTAC to span the distance between the target protein and the E3 ligase and adopt a productive conformation for ternary complex formation. nih.govbiochempeg.com Systematic variation of the PEG chain length is often necessary to find the optimal linker for maximum degradation efficiency. biochempeg.com

Attachment Points: The points at which the this compound linker is attached to the target-binding ligand and the E3 ligase-recruiting ligand are crucial. nih.gov These attachment points influence the orientation of the two proteins within the ternary complex, which can significantly impact the efficiency of ubiquitin transfer.

Ternary Complex Cooperativity: A well-designed linker can contribute to positive cooperativity in the formation of the ternary complex, meaning the binding of the PROTAC to one protein increases its affinity for the other. nih.gov This can lead to potent degradation even with ligands that have weak binding affinities for their respective proteins. nih.gov

The development of effective PROTACs often involves a "trial and error" approach, where libraries of linkers with varying lengths and compositions are screened to identify the optimal structure. nih.govnih.gov

PROTAC Design ParameterInfluence on EfficacyKey Consideration
Linker LengthAffects the ability to form a stable ternary complex.Must be optimized for each specific POI-E3 ligase pair. nih.govbiochempeg.com
Linker Composition (PEG)Improves solubility and cell permeability.Balances hydrophilicity and hydrophobicity of the final PROTAC. biochempeg.combiochempeg.com
Attachment PointsDetermines the orientation of the POI and E3 ligase.Crucial for efficient ubiquitin transfer. nih.gov
Linker FlexibilityAllows for optimal positioning within the ternary complex.Can impact the stability of the ternary complex. nih.gov

This table summarizes key design considerations for PROTAC linkers.

Advanced Bioimaging and Theranostic Applications

Theranostics, a field that combines therapy and diagnostics, aims to develop agents that can simultaneously visualize, target, and treat disease. This compound is a valuable tool in creating such multifunctional nanoplatforms.

By conjugating imaging agents (e.g., fluorescent dyes, quantum dots, or contrast agents for magnetic resonance imaging (MRI)) to the maleimide group of this compound, researchers can develop nanocarriers that allow for the real-time visualization of drug delivery, accumulation at the target site, and therapeutic response. The ability to track the nanocarrier in vivo provides invaluable information for optimizing treatment strategies.

For example, a study utilized DSPE-PEG-maleimide to construct bubble liposomes modified with the Angiopep-2 peptide for brain-targeted delivery. These liposomes not only carried a therapeutic payload but also entrapped an ultrasound contrast gas, allowing them to function as ultrasound imaging agents. researchgate.net This dual functionality enables both the targeted delivery to the brain and the ability to image their accumulation, representing a true theranostic approach. researchgate.net The combination of the targeting capabilities afforded by ligand conjugation to this compound and the incorporation of an imaging modality creates powerful tools for personalized medicine, where treatment can be monitored and adjusted based on real-time feedback.

Conjugation with Fluorescent Probes for Bioimaging

The maleimide group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (this compound) serves as a critical anchor for the covalent attachment of fluorescent probes, enabling the creation of highly stable and targeted bioimaging agents. This conjugation is typically achieved through a thiol-maleimide "click" chemistry reaction, where the maleimide group reacts specifically with sulfhydryl (-SH) groups present on the fluorescent molecule or a targeting ligand. medchemexpress.com This reaction is efficient under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. medchemexpress.comnih.gov

The resulting fluorescently labeled nanoparticles, often liposomes or micelles, benefit from the properties of the this compound linker. The DSPE portion securely anchors the construct within the lipid bilayer of the nanoparticle, while the polyethylene glycol (PEG) chain provides a hydrophilic shield, which can prolong circulation time in vivo by reducing clearance by the mononuclear phagocyte system. nih.gov

Researchers have successfully conjugated a variety of fluorescent probes to this compound-functionalized nanoparticles for diverse bioimaging applications. These probes range from small organic dyes to larger quantum dots and conjugated polymers. For instance, carboxyfluorescein (FAM), a widely used green-emitting dye, has been attached to DSPE-PEG2000-maleimide via a cysteine-terminated peptide to create fluorescently labeled nanoparticles for tracking their delivery to specific tumor compartments. nih.gov Similarly, cyanine (B1664457) dyes, known for their high extinction coefficients and photostability, are common choices. nih.govaatbio.com Fluorescein-maleimide itself can be used to directly label thiol-containing biomolecules which are then conjugated to nanoparticles. medchemexpress.com

A notable application involves the formation of conjugated polymer nanoparticles (CPNPs), which are exceptionally bright and photostable. In these systems, DSPE-PEG2000-maleimide is used as part of the matrix to stabilize the fluorescent polymer core, making the nanoparticles water-soluble and biocompatible. semanticscholar.org These CPNPs can be designed to absorb and emit in the near-infrared (NIR) window (700-1700 nm), which is advantageous for deep-tissue in vivo imaging due to minimal autofluorescence and light scattering. semanticscholar.orgcrimsonpublishers.com

The versatility of this compound has also been demonstrated in the creation of targeted imaging agents. By conjugating thiol-modified targeting ligands, such as antibodies or peptides, to the maleimide group, nanoparticles can be directed to specific cell surface receptors. For example, anti-EGFR aptamers have been conjugated to DSPE-PEG2000-maleimide and inserted into liposomes containing quantum dots (QDs) for targeted imaging of cancer cells. nih.gov This targeted approach enhances the signal-to-noise ratio by concentrating the fluorescent probe at the site of interest.

Table 1: Examples of this compound Conjugation with Fluorescent Probes

Fluorescent Probe/System Conjugation Strategy Nanoparticle Type Application Reference
Carboxyfluorescein (FAM) Conjugated to a cysteine-terminated peptide, which then reacts with DSPE-PEG2000-maleimide. Lipid-encapsulated iron oxide nanoparticle Fluorescence labeling for tracking nanoparticle delivery. nih.gov
Anti-EGFR Aptamer Thiolated aptamer conjugated to DSPE-PEG2000-maleimide via thioether bond. Liposome (B1194612) containing Quantum Dots (Apt-QLs) Targeted cancer cell imaging. nih.gov
Conjugated Polymers (CPs) DSPE-PEG2000-maleimide used in the matrix to form stable nanoparticles with the fluorescent polymer. Conjugated Polymer Nanoparticles (CPNPs) High-brightness, stable bioimaging probes. semanticscholar.org
DiI Fluorescent Dye Dye is incorporated into the lipid bilayer of liposomes which are surface-modified with antibody-DSPE-PEG-MAL conjugates. Liposome Cellular binding studies with flow cytometry. nih.gov

Integration with Superparamagnetic Nanoparticles for Dual Modality Systems

The integration of this compound into systems containing superparamagnetic nanoparticles, most commonly superparamagnetic iron oxide nanoparticles (SPIONs), gives rise to powerful dual-modality imaging agents. These systems combine the high-resolution anatomical detail of Magnetic Resonance Imaging (MRI), provided by the SPIONs, with the high sensitivity of fluorescence imaging. nih.gov SPIONs act as T2 or T2* contrast agents in MRI, causing a signal decrease in the target tissue, which enhances image contrast. nih.gov

The role of this compound in these constructs is multifaceted. It acts as a surface coating for the SPIONs, often as part of a larger lipid or polymer shell that encapsulates the magnetic core. This PEGylated surface prevents nanoparticle aggregation, improves colloidal stability, and extends their circulation time in the bloodstream. nih.govresearchgate.net Crucially, the terminal maleimide group provides a reactive site for the attachment of fluorescent probes or targeting moieties, allowing for the seamless fusion of imaging modalities.

A common strategy involves encapsulating dextran-coated SPIONs within a PEGylated lipid layer. This layer can be composed of a mixture of lipids, including DSPE-PEG2000 and a DSPE-PEG2000-maleimide conjugate. nih.gov The maleimide group is then used to attach a fluorescent probe, such as a fluorescein-labeled peptide. nih.gov The resulting nanoparticle is thus simultaneously fluorescent and magnetic, enabling its detection by both fluorescence microscopy and MRI. This approach allows for multi-scale analysis, from tracking cellular uptake with fluorescence to observing organ-level biodistribution with MRI.

Another approach involves the synthesis of lipid-based nanoparticles, such as lipid nanocapsules (LNCs), that are co-loaded with both a fluorescent dye and SPIONs. These "Dual LNCs" can be surface-functionalized using the post-insertion method with DSPE-PEG2000-maleimide conjugates, allowing for the attachment of targeting ligands like the RGD peptide. uni-regensburg.de Studies have shown that the incorporation of both imaging labels does not negatively impact the nanoparticle's size, stability, or biocompatibility. uni-regensburg.de

Furthermore, the concept extends to SPECT/MRI dual-modality agents, where the maleimide group on a PEG linker attached to an iron oxide nanoparticle is used to conjugate a chelator for a radionuclide (e.g., ¹¹¹In). mdpi.com While not fluorescence-based, this demonstrates the versatility of the maleimide conjugation chemistry in creating multimodal probes for advanced diagnostic applications. These systems provide complementary information, with SPECT offering quantitative functional data and MRI providing detailed anatomical context. mdpi.com

Table 2: Research Findings on this compound in Dual Modality Systems

Nanoparticle System Components Functionality Key Findings Reference
Peptide-Targeted SPIONs Dextran-coated SPIONs, DSPE-PEG2000, DSPE-PEG2000-maleimide-FAM-peptide. MRI contrast and fluorescence imaging. Nanoparticles accumulate in the tumor extracellular matrix, enabling detection by both MRI and fluorescence. nih.gov
Dual-Labeled Lipid Nanocapsules (Dual LNCs) SPIONs and a fluorescent dye co-loaded in LNCs, with surface modification via DSPE-PEG2000-maleimide-RGD. MRI contrast, fluorescence visualization, and cell targeting. Incorporation of both labels did not alter key nanoparticle characteristics like size (~50 nm) or stability. uni-regensburg.de
SPECT/MRI Probes Iron oxide nanoparticles functionalized with NHS-PEG-Maleimide. SPECT and MRI imaging for breast cancer. Maleimide group used to conjugate a bifunctional chelator for ¹¹¹In and a targeting antibody (Trastuzumab). mdpi.com

Mechanistic Research on Biological Interactions of Dspe Peg2 Mal Modified Systems

Elucidation of Cellular Uptake Pathways and Endosomal Escape

The entry of DSPE-PEG2-mal modified systems into cells is a complex process governed by multiple pathways. The maleimide (B117702) group, in particular, introduces a unique mechanism for cellular internalization. Research shows that maleimide-modified liposomes exhibit enhanced cellular uptake compared to their non-maleimide counterparts. nih.govnih.gov This enhancement is attributed to thiol-mediated transport, where the maleimide moiety reacts with thiol groups present on cell surface proteins. nih.gov

This interaction appears to trigger alternative internalization routes that are distinct from conventional endocytic pathways. Studies using various inhibitors have shown that the uptake of maleimide-modified liposomes is not significantly inhibited by blockers of clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. nih.govnih.gov Furthermore, pre-blocking cell surface thiols with agents like N-ethylmaleimide significantly reduces the uptake of these modified liposomes, confirming the importance of the thiol-maleimide reaction. nih.gov Inhibition of thiol-related reductases, such as protein disulfide isomerase, also leads to a notable decrease in the uptake of maleimide-modified liposomes. nih.gov This suggests a multi-faceted uptake mechanism that includes both energy-independent membrane trafficking and a specialized form of endocytosis. nih.govnih.gov

Investigation of Intracellular Trafficking and Subcellular Localization

Following cellular uptake, the journey of this compound modified systems within the cell is a dynamic process known as intracellular trafficking. This process dictates the ultimate subcellular destination of the nanoparticle and its cargo. The major pathways governing this trafficking are the endocytic pathways, which control the entry and subsequent movement of molecules through various intracellular compartments. nih.gov

For many nanoparticle formulations, the trafficking route begins with internalization into early endosomes. These organelles serve as a primary sorting station, directing cargo either for recycling back to the cell surface or for transport to late endosomes and subsequent degradation in lysosomes. nih.gov Research using confocal microscopy has verified that after cellular uptake, maleimide-modified liposomes are at least partially localized in lysosomes. nih.gov This indicates that a fraction of these nanoparticles follows the default endo-lysosomal degradation pathway.

The specific trafficking and final subcellular localization are influenced by a variety of the nanoparticle's physicochemical properties, including its size, shape, surface charge, and surface modifications. nih.gov The this compound modification itself plays a role; the initial thiol-mediated interaction at the cell surface can influence the subsequent sorting and transport within the cell. The ability of these systems to achieve endosomal escape is paramount, as this allows the nanoparticle or its payload to be released into the cytoplasm, thereby avoiding lysosomal degradation and enabling access to other subcellular targets. mdpi.com

Modulation of Biomolecular Interactions and Protein Corona Formation

The this compound modification is designed to actively modulate these biomolecular interactions. The PEG component is intended to create a hydrophilic shield that reduces the adsorption of certain plasma proteins known as opsonins, which would otherwise mark the nanoparticle for rapid clearance by the mononuclear phagocyte system. biochempeg.compharmaexcipients.com This "stealth" effect can prolong the nanoparticle's circulation half-life. biochempeg.com However, the relationship between PEGylation and protein adsorption is not always straightforward. The density of the PEG chains and the curvature of the nanoparticle surface can influence the conformation of the PEG layer, which in turn affects protein binding. pharmaexcipients.com In some cases, certain PEG conformations have been observed to enhance the adsorption of specific proteins. pharmaexcipients.com

The terminal maleimide group adds another layer of specificity to these interactions. It can covalently bind to thiol-containing proteins, such as albumin, which is abundant in the blood. broadpharm.com This specific and covalent interaction can significantly alter the composition of the protein corona compared to that formed on nanoparticles with inert terminal groups like methoxy. The formation of the protein corona is a dynamic process; initially, abundant proteins with fast association rates may bind, but they can be gradually replaced by proteins with a higher affinity for the nanoparticle surface. nih.gov

Future Perspectives and Unexplored Research Avenues for Dspe Peg2 Mal

Rational Design of DSPE-PEG-Maleimide Derivatives with Tunable Properties

The future development of DSPE-PEG-maleimide hinges on the ability to rationally design derivatives with precisely controlled properties. While DSPE-PEG2-mal is effective, tailoring its components can optimize its performance for specific applications. Research in related fields has demonstrated that systematic modifications to maleimide-based structures can yield derivatives with tunable optical and chemical properties. rsc.orgnih.gov

One key area for exploration is the modification of the polyethylene (B3416737) glycol (PEG) linker. The length of the PEG chain is a critical parameter influencing the hydrophilicity, circulation half-life, and steric hindrance of the final nanoparticle construct. biochempeg.com By systematically varying the number of PEG repeats, a library of DSPE-PEG-maleimide derivatives can be created. This allows for fine-tuning the "stealth" properties of drug delivery systems and controlling the accessibility of the maleimide (B117702) group for conjugation. biochempeg.com

Table 1: Examples of DSPE-PEG-Maleimide Derivatives with Varied PEG Chain Lengths

Compound Name Key Structural Variation Potential Tunable Property
This compound Short PEG linker (2 units) Enhanced hydrophilicity over non-PEGylated lipid. broadpharm.com
DSPE-PEG4-Maleimide Longer PEG linker (4 units) Increased steric shielding and circulation time. broadpharm.com
DSPE-PEG6-Mal Longer PEG linker (6 units) Further modification of steric properties. broadpharm.com

Furthermore, the core maleimide group itself presents opportunities for rational design. Research on other maleimide-based dyes has shown that altering substituents on the maleimide ring can significantly impact fluorescence and other optical properties. rsc.orgnih.govbath.ac.uk Applying this concept to DSPE-PEG-maleimide could lead to the development of "theranostic" lipids—molecules that not only act as a linker for a therapeutic agent but also possess intrinsic imaging capabilities. Building upon the understanding of how structure relates to optical properties is essential for designing future multifunctional maleimide fluorophores for biological and chemical sensing applications. nih.gov

Development of Advanced Functionalization Strategies for this compound

The efficacy of this compound is fundamentally dependent on the successful conjugation of targeting ligands via its maleimide group. avantiresearch.com The maleimide-thiol reaction is a cornerstone of this process, forming stable thioether bonds with molecules such as peptides, antibodies, and aptamers. biochempeg.comsci-hub.se However, the efficiency of this reaction and the stability of the maleimide group are subject to process conditions, representing a key area for future research.

A significant challenge is the hydrolysis of the maleimide ring, which renders it inactive for conjugation. sci-hub.se This hydrolysis is pH-dependent, occurring more readily under alkaline conditions. sci-hub.se One study revealed that at a pH of 9.5, the activity of the maleimide group on DSPE-PEG2000-Mal dropped to just 18% after 5 hours. sci-hub.se In contrast, at a neutral pH of 7.0, activity remained near 100% after 24 hours. sci-hub.se

The method of incorporating the lipid into a nanoparticle formulation also dramatically impacts the availability of active maleimide groups. sci-hub.se Research comparing pre-insertion (where DSPE-PEG2000-Mal is included during liposome (B1194612) formation) versus post-insertion (where it is added to pre-formed liposomes) has yielded critical insights.

Table 2: Impact of Preparation Method on Maleimide Activity

Preparation Method Description Resulting Maleimide Activity
Pre-insertion DSPE-PEG2000-Mal is mixed with other lipids before liposome formation. 63% active groups on the surface, which decreased to 32% after purification. sci-hub.se

| Post-insertion | Micelles of DSPE-PEG2000-Mal are incubated with pre-formed liposomes. | 76% of maleimide groups remained active and available for conjugation. sci-hub.se |

These findings highlight the need to develop advanced and optimized functionalization protocols. Future strategies will likely focus on tightly controlling reaction pH, temperature, and purification methods to maximize conjugation efficiency. Moreover, exploring alternative click-chemistry reactions beyond the traditional maleimide-thiol linkage could provide more robust and versatile bioconjugation options.

Synergistic Integration with Emerging Nanomaterials and Therapeutic Modalities

The true potential of this compound will be realized through its integration with other advanced technologies. Its ability to functionalize the surface of nanoparticles makes it an ideal component for creating sophisticated, multi-component systems for both therapeutic and diagnostic purposes. biochempeg.com

DSPE-PEG-maleimide has already been used to create hybrid nanomaterials with unique properties. For example, it has been instrumental in developing vascular-targeted single-walled carbon nanotubes for near-infrared light therapy of cancer. creativepegworks.com In this application, the DSPE-PEG component facilitates the self-assembly and stabilization of the nanotubes in a biological environment, while the maleimide group allows for the attachment of targeting ligands. creativepegworks.com

Future research will likely expand this synergistic approach to a wider range of materials and therapies. The combination of this compound-functionalized liposomes with other nanomaterials, such as quantum dots for imaging or metallic nanoparticles for photothermal therapy, could lead to next-generation theranostic platforms. Its use in functionalizing nanomicelles for in vivo imaging has also been demonstrated. creativepegworks.com The integration with novel therapeutic modalities, such as gene therapies or mRNA vaccines, is another promising avenue, where this compound can be used to construct targeted delivery vehicles that direct these complex payloads to specific cells or tissues. broadpharm.com

Q & A

Basic Research Questions

Q. What are the critical parameters to monitor during DSPE-PEG2-mal conjugation to thiolated ligands, and how can conjugation efficiency be quantified experimentally?

  • Methodology : Use UV-Vis spectroscopy or Ellman’s assay to quantify free thiol groups pre-/post-conjugation. Size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can confirm nanoparticle size changes. Include controls (e.g., unconjugated this compound) to validate specificity .
  • Key Metrics : Reaction pH (7.4–8.0 for optimal maleimide reactivity), molar ratio (e.g., 1:1.5 ligand:this compound), and incubation time (2–4 hours at 25°C) .

Q. Which characterization techniques are essential to confirm this compound integration into lipid bilayers, and how should data be interpreted?

  • Techniques :

  • NMR (¹H or ³¹P) to verify lipid headgroup interactions.
  • Transmission electron microscopy (TEM) for bilayer morphology.
  • Differential scanning calorimetry (DSC) to assess phase transition behavior.
    • Data Interpretation : Compare DSC thermograms of pure this compound vs. hybrid bilayers; shifts in phase transition temperature indicate integration .

Q. How can researchers minimize hydrolysis of the maleimide group in this compound during storage and reaction?

  • Best Practices :

  • Store lyophilized this compound at -20°C under argon.
  • Reconstitute in degassed PBS (pH 6.5–7.0) immediately before use.
  • Monitor hydrolysis via MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How should a controlled experiment be designed to evaluate this compound’s impact on targeted drug delivery efficacy in vivo?

  • P-E/I-C-O Framework :

  • Population : Tumor-bearing murine models.
  • Intervention : this compound-conjugated nanoparticles with ligand X.
  • Control : Non-targeted nanoparticles (no ligand) and free drug.
  • Outcome : Tumor size reduction (MRI), biodistribution (fluorescence imaging), and off-target toxicity (histopathology) .
    • Statistical Design : Use ANOVA with post-hoc Tukey tests to compare groups (n ≥ 8/group) .

Q. How can contradictory data on this compound nanoparticle stability across studies (e.g., serum vs. buffer) be systematically resolved?

  • Approach :

  • Controlled Variable Testing : Replicate experiments under identical conditions (pH, temperature, serum concentration).
  • Data Triangulation : Combine DLS (hydrodynamic size), SEC (aggregation), and fluorescence quenching assays (membrane integrity).
  • Meta-Analysis : Compare batch-to-batch variability (e.g., polydispersity index) and publication methodologies (e.g., serum source) to identify confounding factors .

Q. What advanced statistical methods are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Methods :

  • Principal Component Analysis (PCA) : Identify key variables (e.g., solvent purity, reaction time) influencing batch consistency.
  • Multivariate Regression : Correlate synthesis parameters (e.g., PEGylation efficiency) with functional outcomes (e.g., ligand binding capacity).
    • Data Validation : Use cross-validation (k-fold) to ensure model robustness .

Data Management & Reproducibility

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

  • Guidelines :

  • Include raw data tables (e.g., NMR peak integrals, DLS Z-average) in supplementary materials.
  • Specify instrument calibration details (e.g., DLS angle, laser wavelength).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. What ethical considerations apply when publishing this compound nanoparticle data involving animal models?

  • Standards :

  • Adhere to ARRIVE guidelines for in vivo studies (sample size justification, randomization).
  • Disclose conflicts of interest (e.g., commercial this compound suppliers).
  • Share negative results (e.g., failed conjugation attempts) to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.